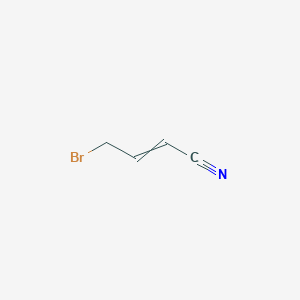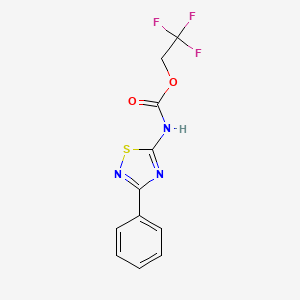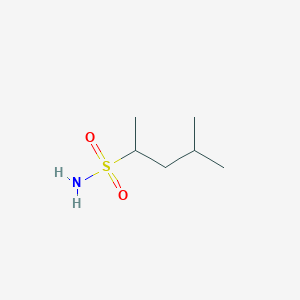
4-Bromo-2-(trifluorometil)benzenetiol
Descripción general
Descripción
4-Bromo-2-(trifluoromethyl)benzenethiol is a useful research compound. Its molecular formula is C7H4BrF3S and its molecular weight is 257.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-(trifluoromethyl)benzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(trifluoromethyl)benzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediarios de Síntesis Orgánica
4-Bromo-2-(trifluorometil)benzenetiol: sirve como un intermedio valioso en la síntesis orgánica. Sus grupos funcionales bromo y tiol lo convierten en un reactivo versátil para la construcción de moléculas más complejas. Por ejemplo, se puede utilizar para sintetizar varios compuestos heterocíclicos que contienen azufre, que son prevalentes en productos farmacéuticos y agroquímicos .
Investigación Farmacéutica
En la investigación farmacéutica, este compuesto se puede emplear para desarrollar nuevos agentes terapéuticos. Su motivo estructural se encuentra en ciertas moléculas biológicamente activas, lo que sugiere posibles aplicaciones en el diseño y descubrimiento de fármacos, particularmente en el desarrollo de inhibidores enzimáticos .
Ciencia de Materiales
Las propiedades electrónicas únicas del compuesto lo hacen adecuado para su uso en ciencia de materiales, especialmente en el desarrollo de semiconductores orgánicos. Su capacidad para donar electrones se puede aprovechar para crear materiales para células fotovoltaicas orgánicas .
Desarrollo de Catalizadores
El grupo tiol en This compound puede actuar como un ligando, uniéndose a metales y formando catalizadores para diversas reacciones químicas. Estos catalizadores se pueden aplicar en síntesis asimétrica, lo cual es crucial para producir sustancias enantioméricamente puras en la industria farmacéutica .
Química Analítica
Este compuesto se puede utilizar como un estándar o reactivo en química analítica para análisis cuantitativo. Sus propiedades espectrales distintivas permiten su uso en métodos espectroscópicos para identificar y cuantificar otras sustancias .
Desarrollo de Agroquímicos
Los grupos bromo y tiol también son útiles en la síntesis de agroquímicos. Los compuestos que contienen estos grupos funcionales se han utilizado para crear nuevos pesticidas y herbicidas con mayor eficacia y menor impacto ambiental .
Investigación en Química del Flúor
Dado su grupo trifluorometilo, This compound es significativo en la química del flúor. Los investigadores pueden explorar su reactividad para desarrollar nuevas reacciones de fluoración, que son importantes para introducir átomos de flúor en moléculas orgánicas .
Ciencia Ambiental
Por último, este compuesto podría estudiarse por su posible papel en ciencia ambiental. Su capacidad para unirse a metales pesados se puede aprovechar en procesos destinados a eliminar metales tóxicos del agua o el suelo, contribuyendo a los esfuerzos de remediación ambiental .
Mecanismo De Acción
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals could potentially influence the action, efficacy, and stability of “4-Bromo-2-(trifluoromethyl)benzenethiol”. For example, the compound might be more stable and effective under certain conditions .
Propiedades
IUPAC Name |
4-bromo-2-(trifluoromethyl)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3S/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPGBNVNPXUGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Piperidin-4-yl)propyl]morpholine](/img/structure/B1524007.png)










![4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B1524025.png)


